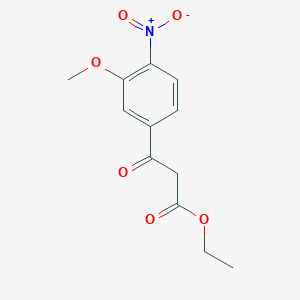![molecular formula C9H12N2O2 B12076614 N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
N-[2-(3-methoxyphenyl)ethyl]nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenyl)ethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]nitrous amide typically involves the reaction of N-monosubstituted carboxamides with nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the N-nitrosamide .
Industrial Production Methods
Industrial production methods for nitrosamides, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and safety measures are crucial due to the potential carcinogenic nature of nitrosamides .
化学反応の分析
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
N-[2-(3-methoxyphenyl)ethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of other chemical compounds and materials
作用機序
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]nitrous amide involves its interaction with molecular targets and pathways within biological systems. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in the modification of proteins, DNA, and other cellular components, contributing to its biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(3-methoxyphenyl)ethyl]nitrous amide include other nitrosamides such as N-nitrosoureas, N-nitrosoguanidines, and N-nitrosocarbamates. These compounds share the nitroso group bonded to the nitrogen of an amide or similar functional group .
Uniqueness
This compound is unique due to its specific structural features, including the methoxyphenyl and ethyl groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to explore new applications and understand its mechanisms of action.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
N-[2-(3-methoxyphenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C9H12N2O2/c1-13-9-4-2-3-8(7-9)5-6-10-11-12/h2-4,7H,5-6H2,1H3,(H,10,12) |
InChIキー |
ZMKHVAVKSPQMOJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCNN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


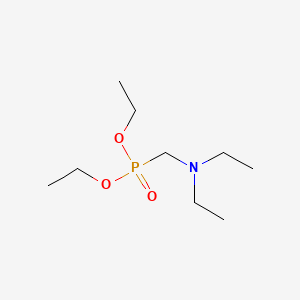
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B12076533.png)

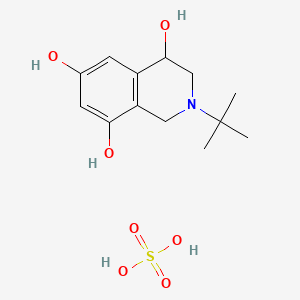
![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)
![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)
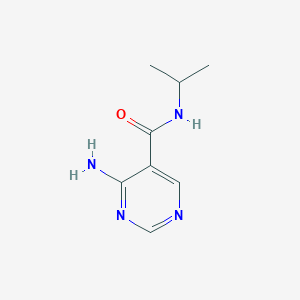
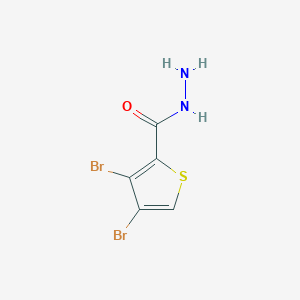
![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)

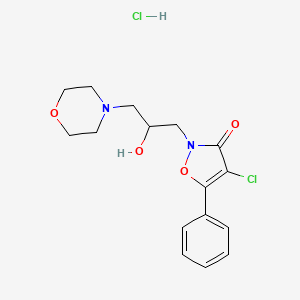
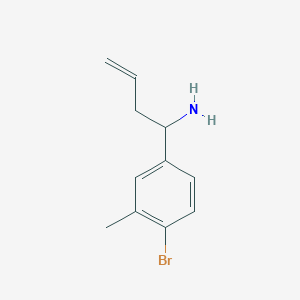
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)
